BEPP monohydrochloride, chemically known as 1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, is a synthetic compound recognized primarily as an activator of double-stranded RNA-dependent protein kinase (PKR). Its chemical formula is C23H24ClN3O2, and it has a molecular weight of approximately 415.91 g/mol. This compound has gained attention due to its potential applications in cancer research and cellular stress response mechanisms .
BEPP monohydrochloride functions by activating PKR, an enzyme involved in the integrated stress response (ISR) pathway. The activated PKR phosphorylates eIF2α, which inhibits protein translation and triggers cellular stress responses [, ]. This mechanism offers potential for research on ISR regulation and its role in various diseases.
The biological activity of BEPP monohydrochloride is closely linked to its role as a PKR activator. Studies have demonstrated that treatment with BEPP can inhibit the proliferation of pancreatic β-cells by promoting PKR activation. This mechanism involves sumoylation-dependent stabilization of tumor suppressor protein p53, which contributes to cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, BEPP's ability to modulate the integrated stress response highlights its potential therapeutic implications in stress-related diseases and cancer .
The synthesis of BEPP monohydrochloride typically involves multi-step organic reactions starting from benzimidazole derivatives. The general synthetic route includes:
BEPP monohydrochloride has several notable applications:
Interaction studies involving BEPP monohydrochloride have focused on its effects on various cellular pathways:
Several compounds share structural or functional similarities with BEPP monohydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| ISRIB | Small Molecule | Inhibitor of the integrated stress response |
| GSK2606414 | Small Molecule | PERK inhibitor involved in endoplasmic reticulum stress |
| Thapsigargin | Natural Product | Induces calcium release from the endoplasmic reticulum |
| 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole | Small Molecule | Inhibits RNA polymerase II |
What sets BEPP apart from these compounds is its specific mechanism as a PKR activator, which directly influences translational control and apoptosis. While other compounds may inhibit or modulate different aspects of cellular stress responses, BEPP's targeted action on PKR provides unique insights into therapeutic strategies for diseases characterized by dysregulated cell growth and survival.
BEPP monohydrochloride demonstrates limited aqueous solubility, which is characteristic of benzimidazole derivatives [1] [6]. The compound exhibits enhanced solubility in dimethyl sulfoxide (DMSO) with a reported solubility greater than 10 mg/mL [2] [4] [5]. This solubility profile indicates the compound's moderate lipophilic character while maintaining some polar interactions due to the presence of the hydrochloride salt [1] .
The aqueous solubility behavior of BEPP monohydrochloride follows patterns observed in similar benzimidazole compounds, where limited water solubility results from the strong hydrogen bonding capacity between water molecules, which restricts dissolution of bulky organic structures [8]. The compound's solubility is significantly influenced by pH conditions, with enhanced dissolution expected under acidic conditions due to protonation of the benzimidazole nitrogen atoms [8].
Based on Hansen solubility parameter analysis of structurally similar compounds, BEPP monohydrochloride would be expected to show good compatibility with organic solvents having similar polarity characteristics [8]. The compound's structure suggests favorable interactions with amphiphilic solvents like 1-octanol, where both hydrophobic and hydrophilic interactions can be accommodated [8].
The dispersion forces component likely dominates the dissolution process, as indicated by the molecular structure containing multiple aromatic rings and alkyl chains [8]. The presence of hydrogen bond donor and acceptor sites (nitrogen atoms, hydroxyl group, and phenoxy moiety) enables specific interactions with protic solvents [1] [8].
While specific thermal decomposition data for BEPP monohydrochloride is not available, benzimidazole derivatives typically undergo thermal decomposition in the temperature range of 150-250°C [10] [11]. The decomposition process in benzimidazole compounds often involves complex mechanisms that may include:
The presence of the phenoxymethyl and phenylmethyl substituents in BEPP monohydrochloride may influence the thermal stability profile, potentially providing additional stabilization through aromatic interactions or creating additional decomposition pathways [12] [10].
The requirement for desiccated storage conditions indicates that BEPP monohydrochloride is hygroscopic and may undergo hydrolytic degradation in the presence of moisture [13]. This sensitivity is common among hydrochloride salts of organic compounds, where water can facilitate acid-catalyzed degradation reactions [14] [13].
BEPP monohydrochloride contains a benzimidazole moiety that acts as a weak base with an estimated pKa value around 8.1, similar to other benzimidazole derivatives [8] [15]. The compound can exist in different ionization states depending on the pH of the aqueous medium:
The pH-dependent solubility profile of BEPP monohydrochloride follows the characteristic pattern of weak bases [8]. At pH 2.0 (simulating gastric conditions), the compound would be expected to show enhanced solubility due to complete protonation. At physiological pH (7.4), approximately 80% of the compound would exist in the ionized form, resulting in moderate solubility [8].
This pH-dependent behavior has important implications for pharmaceutical applications, as it affects:
Benzimidazole compounds can undergo hydrolytic degradation under extreme pH conditions [10]. While BEPP monohydrochloride would be expected to be stable under normal physiological pH ranges, exposure to strongly acidic or basic conditions for extended periods may result in degradation products through hydrolysis of the ester linkage or ring-opening reactions [14] [10].
Based on structural analysis and comparison with similar benzimidazole derivatives, BEPP monohydrochloride is estimated to have a LogP value in the range of 2.0-3.5 [16] [15]. This moderate lipophilicity suggests:
The compound's lipophilicity is influenced by several structural features:
The distribution coefficient (LogD) of BEPP monohydrochloride varies with pH due to the ionizable benzimidazole moiety [16]. At physiological pH (7.4), the LogD would be lower than the intrinsic LogP due to partial ionization of the compound. This pH-dependent partitioning behavior affects:
The primary ionization site in BEPP monohydrochloride is the benzimidazole nitrogen atom, with an estimated pKa of approximately 8.1 [8] [15]. This value indicates that:
Additional ionization sites may include secondary nitrogen atoms in the benzimidazole ring system, though these would have higher pKa values and be less relevant under physiological conditions [17].
The physicochemical properties of BEPP monohydrochloride are directly related to its molecular structure [1] :